molecular formula C14H9F2N B1586247 2-(3,4-Difluorophenyl)indole CAS No. 68290-36-8

2-(3,4-Difluorophenyl)indole

Cat. No.: B1586247
CAS No.: 68290-36-8
M. Wt: 229.22 g/mol
InChI Key: KCJSNAZSJSHQCC-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)indole is a chemical compound that belongs to the indole family, which is known for its diverse biological activities and applications. Indoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. The presence of the 3,4-difluorophenyl group in this compound enhances its chemical properties, making it a subject of interest in various fields of research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-difluorophenyl)indole typically involves the use of indole derivatives and fluorinated benzene compounds. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of indole with a halogenated fluorobenzene in the presence of a palladium catalyst and a base . The reaction is carried out under mild conditions, making it suitable for the synthesis of various substituted indoles.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Difluorophenyl)indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinonoid derivatives.

    Reduction: Indoline derivatives.

    Substitution: Halogenated or sulfonylated indoles.

Scientific Research Applications

2-(3,4-Difluorophenyl)indole has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2-Phenylindole: Lacks the fluorine substituents, resulting in different chemical and biological properties.

    3,4-Difluoroaniline: Contains the difluorophenyl group but lacks the indole structure, leading to different reactivity and applications.

    5-Fluoroindole: Contains a single fluorine atom on the indole ring, which alters its electronic properties compared to 2-(3,4-difluorophenyl)indole.

Uniqueness: this compound is unique due to the presence of both the indole ring and the 3,4-difluorophenyl group. This combination imparts distinct electronic and steric properties, enhancing its reactivity and potential biological activities. The dual presence of fluorine atoms increases the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development and material science .

Properties

IUPAC Name

2-(3,4-difluorophenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N/c15-11-6-5-10(7-12(11)16)14-8-9-3-1-2-4-13(9)17-14/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJSNAZSJSHQCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371803
Record name 2-(3,4-Difluorophenyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68290-36-8
Record name 2-(3,4-Difluorophenyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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